molecular formula C46H58N10O12 B12600165 L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan CAS No. 915146-75-7

L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan

Katalognummer: B12600165
CAS-Nummer: 915146-75-7
Molekulargewicht: 943.0 g/mol
InChI-Schlüssel: DLEVJYVVSIJNOT-GIZYWFQPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan is a peptide compound composed of seven amino acids: L-asparagine, L-tyrosine, L-glutamine, L-leucine, glycine, and L-tryptophan

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.

Analyse Chemischer Reaktionen

Types of Reactions

L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan has several scientific research applications:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific applications where other peptides may not be as effective.

Eigenschaften

CAS-Nummer

915146-75-7

Molekularformel

C46H58N10O12

Molekulargewicht

943.0 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C46H58N10O12/c1-24(2)17-34(55-43(64)33(15-16-38(48)59)53-45(66)36(19-26-9-13-29(58)14-10-26)54-41(62)31(47)21-39(49)60)44(65)56-35(18-25-7-11-28(57)12-8-25)42(63)51-23-40(61)52-37(46(67)68)20-27-22-50-32-6-4-3-5-30(27)32/h3-14,22,24,31,33-37,50,57-58H,15-21,23,47H2,1-2H3,(H2,48,59)(H2,49,60)(H,51,63)(H,52,61)(H,53,66)(H,54,62)(H,55,64)(H,56,65)(H,67,68)/t31-,33-,34-,35-,36-,37-/m0/s1

InChI-Schlüssel

DLEVJYVVSIJNOT-GIZYWFQPSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.